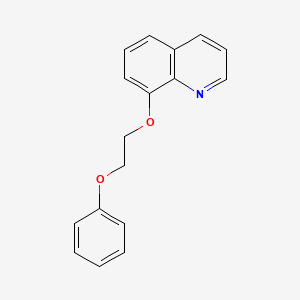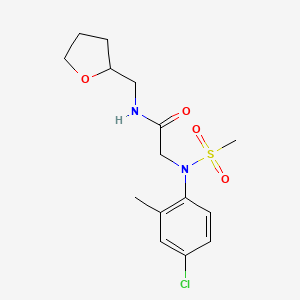
8-(2-phenoxyethoxy)quinoline
Vue d'ensemble
Description
8-(2-phenoxyethoxy)quinoline, also known as PQ, is a chemical compound that has been widely used in scientific research for its unique properties. PQ belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and therapeutic potential.
Mécanisme D'action
The mechanism of action of 8-(2-phenoxyethoxy)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-(2-phenoxyethoxy)quinoline has been shown to inhibit protein kinase C, which plays a crucial role in cell signaling and is involved in the regulation of various cellular processes. 8-(2-phenoxyethoxy)quinoline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
8-(2-phenoxyethoxy)quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer therapy. 8-(2-phenoxyethoxy)quinoline has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. Additionally, 8-(2-phenoxyethoxy)quinoline has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-(2-phenoxyethoxy)quinoline is its versatility in scientific research. Its unique properties make it useful in a variety of applications, from fluorescent imaging to cancer therapy. Additionally, 8-(2-phenoxyethoxy)quinoline is relatively easy to synthesize and is readily available. However, there are also limitations to the use of 8-(2-phenoxyethoxy)quinoline in lab experiments. One limitation is its potential toxicity, which may limit its use in certain applications. Additionally, 8-(2-phenoxyethoxy)quinoline may not be suitable for use in certain biological systems, as its mechanism of action is not fully understood.
Orientations Futures
There are many future directions for research on 8-(2-phenoxyethoxy)quinoline. One area of research is the development of 8-(2-phenoxyethoxy)quinoline-based fluorescent probes for the detection of metal ions. Another area of research is the development of 8-(2-phenoxyethoxy)quinoline-based photosensitizers for photodynamic therapy. Additionally, research on the potential use of 8-(2-phenoxyethoxy)quinoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is ongoing. Finally, further research is needed to fully understand the mechanism of action of 8-(2-phenoxyethoxy)quinoline and its potential applications in scientific research.
Applications De Recherche Scientifique
8-(2-phenoxyethoxy)quinoline has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase C. 8-(2-phenoxyethoxy)quinoline has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
8-(2-phenoxyethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWMPAHREKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Phenoxyethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)

![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937270.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)
![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)